5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with bromine, a pyrrolidine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of specific ligands and solvents to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methylpyridin-3-amine
- 6-Bromo-2,4-dimethylpyridin-3-amine
- 2-Amino-5-bromo-4-methylpyridine
Uniqueness
5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17BrN4OS |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-bromo-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C15H17BrN4OS/c1-10-7-17-5-3-13(10)21-11-4-6-20(9-11)14-12(16)8-18-15(19-14)22-2/h3,5,7-8,11H,4,6,9H2,1-2H3 |
InChI Key |
UPBGKZPLDGLZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC(=NC=C3Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.